N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide
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Overview
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide is a complex organic compound that contains a tetrahydroquinoline group, a furan ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide typically involves a multi-step process. One common method starts with the preparation of the tetrahydroquinoline core through a Povarov cycloaddition reaction. This involves the reaction of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The resulting tetrahydroquinoline is then acylated with furoyl chloride to introduce the furan ring. Finally, the methoxybenzamide moiety is introduced through an amidation reaction with 3-methoxybenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanic acids.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanic acids and quinoline derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzamides and quinoline derivatives.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. The furan ring and tetrahydroquinoline moiety can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide
- N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide
- 1-(2-furoyl)-3-phenylthiourea derivatives
Uniqueness
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide is unique due to the presence of the methoxybenzamide moiety, which can enhance its biological activity and specificity. Additionally, the combination of the furan ring and tetrahydroquinoline core provides a versatile scaffold for further functionalization and optimization .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-18-7-2-5-16(13-18)21(25)23-17-10-9-15-6-3-11-24(19(15)14-17)22(26)20-8-4-12-28-20/h2,4-5,7-10,12-14H,3,6,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKOLSJEPNHJPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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